(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester
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Overview
Description
1-Adamantaneethanol, also known as 2-(1-Adamantyl)ethanol, is an organic compound with the molecular formula C₁₂H₂₀O. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by its white crystalline appearance and is known for its stability and rigidity due to the adamantane core .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantaneethanol can be synthesized through several methods. One common approach involves the bromination of adamantane followed by hydrolysis. In this method, adamantane is first subjected to a bromination reaction to form 1-bromoadamantane, which is then hydrolyzed to yield 1-adamantanol. This intermediate is further reacted with ethylene oxide to produce 1-Adamantaneethanol .
Industrial Production Methods: Industrial production of 1-Adamantaneethanol typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Adamantaneethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-adamantanone.
Reduction: Reduction reactions can convert it back to adamantane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation: 1-Adamantanone.
Reduction: Adamantane.
Substitution: Various substituted adamantane derivatives depending on the reagent used.
Scientific Research Applications
1-Adamantaneethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Adamantaneethanol and its derivatives involves several pathways:
Antiviral Activity: It interferes with viral replication by inhibiting the uncoating of the virus.
Antiparkinsonian Effects: It increases the release of dopamine and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.
Immunological Effects: As a hapten, it modifies peptide binding by MHC II, influencing immune responses.
Comparison with Similar Compounds
1-Adamantaneethanol can be compared with other adamantane derivatives:
1-Adamantanamine: Known for its antiviral and antiparkinsonian properties.
1-Adamantanone: Used as an intermediate in organic synthesis.
2-Methyl-2-adamantanol: Utilized in the synthesis of high-performance polymers.
Uniqueness: 1-Adamantaneethanol stands out due to its versatile applications in various fields, from chemistry and biology to medicine and industry. Its unique structure imparts stability and rigidity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMGEIRSATOJZ-SSWGIJEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O6Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472958 |
Source
|
Record name | SCHEMBL9010539 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135711-62-5 |
Source
|
Record name | SCHEMBL9010539 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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